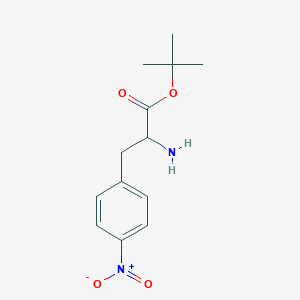

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorine atom could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in acid-base reactions, while the fluorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a fluorine atom could affect the compound’s polarity and boiling point .Applications De Recherche Scientifique

Proton Exchange Membranes in Fuel Cells

Sulfonamides, including those with complex aromatic structures similar to N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been explored for their utility in creating proton exchange membranes (PEMs) for fuel cell applications. For instance, comb-shaped poly(arylene ether sulfone)s with sulfonated side-chain grafting units have shown promising properties as PEM materials due to their high proton conductivity and good thermal stability, which are crucial for efficient and durable fuel cell operation (Kim, Robertson, & Guiver, 2008).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Sulfonamides have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isozymes, which play significant roles in physiological processes such as respiration, acid-base balance, and carbon dioxide transport. Halogenated sulfonamides, including fluorinated derivatives, have demonstrated potent inhibition against tumor-associated CA IX isozyme, suggesting potential applications in designing antitumor agents (Ilies et al., 2003).

Antimicrobial and Antitubercular Agents

Novel sulfonamide derivatives, including those structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, through various synthetic pathways, have shown significant activity against a range of bacterial and fungal pathogens, highlighting the potential of sulfonamides in developing new antimicrobial agents (Shingare et al., 2022).

Synthetic Methodologies and Chemical Intermediates

Research on sulfonamides also extends to synthetic chemistry, where they serve as key intermediates in the synthesis of complex organic molecules. Their structural versatility allows for the creation of a wide range of derivatives with potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis (Kobayashi, Horiuchi, Fukamachi, & Konishi, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4S/c1-18(23-2,15-5-3-4-6-16(15)19)12-20-25(21,22)14-7-8-17-13(11-14)9-10-24-17/h3-8,11,20H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIIBHKYXAIKDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2701524.png)

![N'-hydroxy-6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2701527.png)

![2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2701528.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2701530.png)

![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)

![N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2701533.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2701544.png)